molecular formula C12H13NO2 B2537169 2-Benzyl-5-ethoxyoxazole CAS No. 74185-57-2

2-Benzyl-5-ethoxyoxazole

Cat. No.: B2537169
CAS No.: 74185-57-2
M. Wt: 203.241
InChI Key: LNWIFVRCYQEDGD-UHFFFAOYSA-N
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Description

2-Benzyl-5-ethoxyoxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This compound is characterized by the presence of a benzyl group at the second position and an ethoxy group at the fifth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-ethoxyoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminophenol with benzaldehyde derivatives in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts like titanium tetraisopropoxide can be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-ethoxyoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-Benzyl-5-ethoxyoxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-ethoxyoxazole involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The benzyl and ethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

    Benzoxazole: Contains a benzene ring fused to an oxazole ring.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.

    Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.

Uniqueness: 2-Benzyl-5-ethoxyoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethoxy groups enhances its versatility in synthetic applications and its potential as a pharmacophore in medicinal chemistry.

Properties

IUPAC Name

2-benzyl-5-ethoxy-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-14-12-9-13-11(15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWIFVRCYQEDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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